molecular formula C28H20N4O2 B2815045 (4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one CAS No. 956376-01-5

(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No. B2815045
CAS RN: 956376-01-5
M. Wt: 444.494
InChI Key: HWGUVWCWCQPEIS-JLPGSUDCSA-N
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Description

“(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one” is a complex organic compound . Benzofuran compounds, which this molecule is a derivative of, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . Other methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade and proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran ring as a core structural unit . The compound also contains a phenylpyrazol group and a methyl-2-phenylpyrazol-3-one group .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can be alkylated using NiCl2(PPh3)(IPr) as a catalyst . Other reactions include hydroalkoxylation reactions catalyzed by indium (III) halides .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

  • The synthesis of pyrazole derivatives and their integration into heterocyclic compounds are prominent areas of study. For example, the facile one-pot synthesis of 4-aryl-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzothiazepines highlights the interest in developing novel heterocyclic frameworks utilizing pyrazole cores for potential applications in material science and pharmacology (Latif & Rady, 2004). Similar approaches could be applicable to the synthesis and functionalization of "(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one".

Material Science and Luminescence

  • The development of fluorescent materials is another area of research. The synthesis of 2,4-dihydro-6-methyl-4-phenyl-2-(4-substituted phenyl)pyrazolo[3,4-d]-1,2,3-triazole derivatives and their application as fluorescent whiteners demonstrate the utility of pyrazole derivatives in enhancing material properties (Rangnekar & Tagdiwala, 1986). This could suggest potential applications in developing new materials or coatings with unique optical properties.

Pharmacological Applications

  • Although the request excludes information related to drug use, dosage, and side effects, it's worth noting that compounds with similar structures have been investigated for their biological activities. For instance, the synthesis and evaluation of benzofuran pyrazole heterocycles for analgesic and anti-inflammatory activities indicate the potential pharmacological relevance of this chemical class (Kenchappa & Bodke, 2020). Research into similar compounds could yield valuable insights into new therapeutic agents.

Spectroscopic and Theoretical Studies

  • Spectroscopic and computational studies provide insight into the structural and electronic properties of complex organic molecules. For example, the spectroscopic, thermodynamic properties, and Fukui function analysis of related compounds offer a deeper understanding of their reactivity and stability, which is crucial for designing materials with desired properties (Uppal, Kamni, & Khajuria, 2019).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their specific structure and the biological system they interact with. Many benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for synthesizing benzofuran derivatives, exploring their biological activities, and developing them into effective therapeutic drugs .

properties

IUPAC Name

(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O2/c1-19-24(28(33)32(29-19)23-13-6-3-7-14-23)16-21-18-31(22-11-4-2-5-12-22)30-27(21)26-17-20-10-8-9-15-25(20)34-26/h2-18H,1H3/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGUVWCWCQPEIS-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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